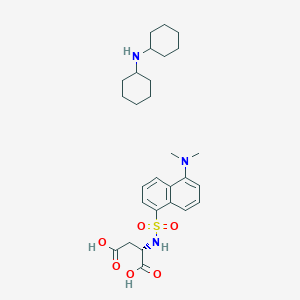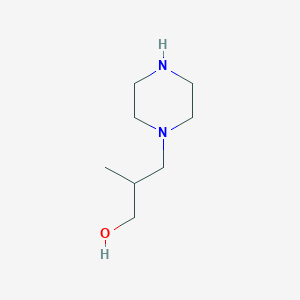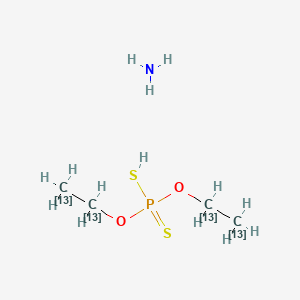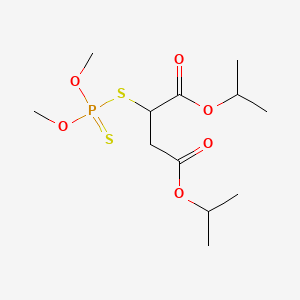
O,O-Dimethyl S-(1,2-dicarbisopropoxy)ethyl phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester is an organophosphate compound widely recognized for its use as an insecticide. This compound is known for its ability to inhibit cholinesterase activity, making it effective in controlling pests such as mosquitoes and head lice .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester typically involves the esterification of butanedioic acid with diisopropyl alcohol in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the dimethoxyphosphinothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in a polar solvent.
Major Products
Oxidation: Produces oxidized derivatives of the original compound.
Reduction: Results in the formation of reduced phosphinothioyl derivatives.
Substitution: Yields substituted butanedioic acid esters.
Aplicaciones Científicas De Investigación
2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly cholinesterase.
Medicine: Investigated for its potential use in treating parasitic infections.
Industry: Utilized as an insecticide in agricultural and public health settings.
Mecanismo De Acción
The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscles, and glands, ultimately resulting in the paralysis and death of the pest .
Comparación Con Compuestos Similares
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Parathion: A more toxic organophosphate used in agriculture.
Diazinon: An organophosphate used for pest control in soil and on plants.
Uniqueness
2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester is unique due to its relatively low toxicity to humans compared to other organophosphates like parathion. Its effectiveness as an insecticide, combined with its lower human toxicity, makes it a preferred choice in many applications .
Propiedades
Número CAS |
3700-90-1 |
|---|---|
Fórmula molecular |
C12H23O6PS2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
dipropan-2-yl 2-dimethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O6PS2/c1-8(2)17-11(13)7-10(12(14)18-9(3)4)21-19(20,15-5)16-6/h8-10H,7H2,1-6H3 |
Clave InChI |
FLQSJJQRPJGANI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CC(C(=O)OC(C)C)SP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
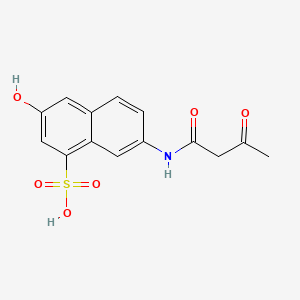
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B13827631.png)
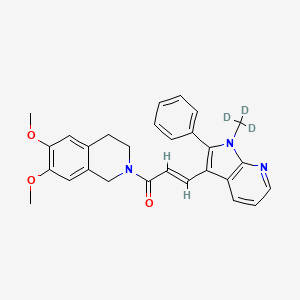
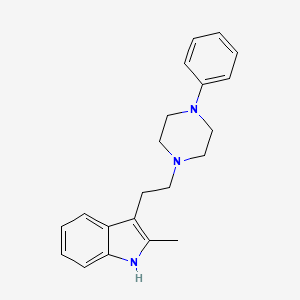
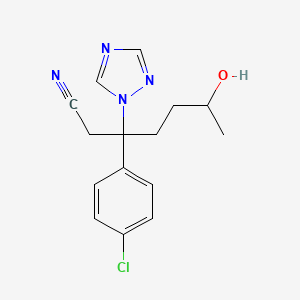
methanol](/img/structure/B13827656.png)
